Product packaging for 4-Nitrobenzenesulfonamide(Cat. No.:CAS No. 6325-93-5)

4-Nitrobenzenesulfonamide

Cat. No.: B188996
CAS No.: 6325-93-5
M. Wt: 202.19 g/mol
InChI Key: QWKKYJLAUWFPDB-UHFFFAOYSA-N
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Description

Significance and Research Context of Sulfonamide Derivatives

Sulfonamide derivatives represent a cornerstone in medicinal chemistry and drug development. ajchem-b.com Historically, they were the first class of synthetic antimicrobial agents to be widely used, proving effective against a range of bacterial infections before the advent of penicillin. ajchem-b.compexacy.com Their therapeutic applications have since expanded significantly, with sulfonamide-based drugs now used as diuretics, carbonic anhydrase inhibitors, antiepileptics, and agents for treating complex diseases. pexacy.comresearchgate.net

The broad spectrum of biological activities exhibited by sulfonamides, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, ensures their continued relevance in pharmaceutical research. ajchem-b.comresearchgate.net The functional group is a key component in numerous marketed drugs and is a focal point for the development of new therapeutic agents. ekb.eg Researchers are actively exploring novel sulfonamide derivatives for their potential to address contemporary medical challenges, including the development of treatments for resistant bacterial strains and various types of cancer. pexacy.com

Historical Perspective of 4-Nitrobenzenesulfonamide in Chemical Synthesis and Medicinal Chemistry

The utility of this compound and its close relative, 2-nitrobenzenesulfonamide (B48108), in synthetic organic chemistry has been well-documented. sci-hub.se These compounds are readily prepared from their corresponding sulfonyl chlorides. sci-hub.se A pivotal moment in their application came in 1995 when Fukuyama reported their use for the selective monoalkylation of primary amines. sci-hub.seacs.org This method, known as the Fukuyama procedure, quickly became a preferred strategy due to its mild reaction conditions for the subsequent removal of the activating/protecting "Nosyl" group. sci-hub.se

In medicinal chemistry, the sulfonamide scaffold has long been recognized for its pharmacological importance. sci-hub.se The introduction of a nitro group, as seen in this compound, can enhance the biological activity of sulfonamide derivatives. ajchem-b.com This has led to the investigation of nitro-substituted sulfonamides for various therapeutic purposes. For instance, research has shown that N-(4-methylbenzyl)-4-nitrobenzenesulfonamide has potential antibacterial and anti-inflammatory activities. Furthermore, this compound has been used as a foundational structure in the design and synthesis of new compounds with potential anti-malarial properties. nih.gov

Scope and Objectives of Current Academic Inquiry

Contemporary academic research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary objective is the development of efficient and environmentally friendly synthetic methods for sulfonamides, with electrochemical synthesis emerging as a promising green alternative to traditional approaches. bohrium.com

A significant area of investigation involves leveraging the this compound scaffold to create novel therapeutic agents. This includes the synthesis of hybrid molecules that combine the sulfonamide moiety with other bioactive structures, such as chalcones, to develop compounds with synergistic and multitarget actions against diseases like malaria. nih.gov Studies are also focused on understanding the structure-activity relationships of these derivatives to optimize their efficacy and selectivity for specific biological targets, such as enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. pexacy.com

Furthermore, the unique reactivity of the nitrobenzenesulfonamide group continues to be exploited in synthetic strategies. Researchers are exploring its use as a protecting group that can be activated for peptide synthesis and as a key intermediate in the solid-phase synthesis of diverse and complex molecular scaffolds. sci-hub.sersc.org The ability of the nitrobenzenesulfonamide moiety to act as a chromophore is also being utilized to facilitate the detection of intermediates in synthetic processes. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H6N2O4S nih.gov
Molecular Weight202.19 g/mol nih.gov
Melting Point178-180 °C sigmaaldrich.com
AppearanceLight yellow powder/solid fishersci.co.uk
SolubilitySoluble in polar solvents like water and alcohols cymitquimica.com

Key Research Findings on this compound Derivatives

Derivative/Study FocusKey FindingReference
N-(4-methylbenzyl)-4-nitrobenzenesulfonamidePotential antibacterial and anti-inflammatory activities.
This compound ChalconesDemonstrated anti-plasmodial action against blood stages of Plasmodium falciparum. nih.gov
Fukuyama AlkylationUse of 2- and 4-nitrobenzenesulfonamides for selective monoalkylation of primary amines. sci-hub.seacs.org
Peptide SynthesisUse of the 4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4S B188996 4-Nitrobenzenesulfonamide CAS No. 6325-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064236
Record name Benzenesulfonamide, 4-nitro-
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6325-93-5
Record name 4-Nitrobenzenesulfonamide
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Synthesis and Chemical Transformations of 4 Nitrobenzenesulfonamide

General Synthetic Methodologies for 4-Nitrobenzenesulfonamide

Preparation from 4-Nitrobenzenesulfonyl Chloride and Primary Amines

The primary and most straightforward method for the synthesis of this compound and its N-substituted derivatives is the reaction of 4-nitrobenzenesulfonyl chloride with a primary amine. sci-hub.segoogle.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrochloric acid. vulcanchem.com

A general representation of this reaction is as follows:

R-NH₂ + 4-NO₂-C₆H₄-SO₂Cl → 4-NO₂-C₆H₄-SO₂-NH-R + HCl

Where 'R' can be a hydrogen atom or an alkyl/aryl group. For the synthesis of the parent this compound, ammonia (B1221849) is used as the primary amine. prepchem.com For instance, treating 4-nitrobenzenesulfonyl chloride with ammonia water provides this compound. prepchem.com

This method is widely applicable and can be used with a variety of primary amines to produce a diverse range of N-substituted 4-nitrobenzenesulfonamides. sci-hub.se For example, the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylbenzylamine (B130917) yields N-(4-methylbenzyl)-4-nitrobenzenesulfonamide. Similarly, reacting it with benzhydrylamine produces N-(4-nitrobenzenesulfonyl)benzhydrylamine. google.com

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. vulcanchem.com The reaction temperature is often controlled, with initial cooling followed by stirring at room temperature. google.comvulcanchem.com The reaction time can vary from a few hours to several days depending on the specific reactants and conditions. google.com

This compound as a Key Intermediate in Organic Synthesis

4-Nitrobenzenesulfonamides are valuable intermediates in organic synthesis, primarily due to the activating nature of the nitrobenzenesulfonyl (nosyl) group. sci-hub.setcichemicals.com This group facilitates the alkylation of the sulfonamide nitrogen and can be readily cleaved under mild conditions, making it an excellent protecting group for amines. sci-hub.seresearchgate.net

Fukuyama Alkylation Reactions

A significant application of 4-nitrobenzenesulfonamides is in the Fukuyama alkylation, a method for the preparation of secondary amines. sci-hub.seresearchgate.net This strategy involves the alkylation of a nitrobenzenesulfonamide, which is readily prepared from a primary amine, followed by the removal of the nosyl group. tcichemicals.comresearchgate.net

Selective Monoalkylation of Primary Amines

The Fukuyama method provides an efficient route for the selective monoalkylation of primary amines. sci-hub.seresearchgate.net The process begins with the conversion of a primary amine to the corresponding this compound. The resulting sulfonamide has an acidic N-H proton, making it amenable to alkylation under basic conditions with an alkyl halide. tcichemicals.comchem-station.com The electron-withdrawing nitro group enhances the acidity of the sulfonamide proton, facilitating the alkylation. tcichemicals.com

This approach offers a distinct advantage over direct alkylation of amines, which often leads to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. google.com The use of the nosyl protecting group allows for controlled, stepwise alkylation. sci-hub.se

The alkylated N,N-disubstituted sulfonamide can then be deprotected under mild conditions, typically using a thiol and a base, to yield the secondary amine. researchgate.netchem-station.com This deprotection proceeds via a Meisenheimer complex. researchgate.netchem-station.com

Fukuyama-Mitsunobu Alkylation

The Fukuyama alkylation can also be carried out using alcohols as the alkylating agents under Mitsunobu reaction conditions. sci-hub.seresearchgate.net This variation, known as the Fukuyama-Mitsunobu alkylation, is particularly useful for the alkylation of nitrobenzenesulfonamides with a wide range of alcohols, including secondary alcohols. researchgate.netresearchgate.netresearchgate.net

The reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sci-hub.seresearchgate.net The nitrobenzenesulfonamide, being acidic, can be smoothly alkylated under these conditions. tcichemicals.comchem-station.com This method has been successfully applied in the synthesis of various complex molecules, including polyamines and natural products. researchgate.netresearchgate.net

The choice of phosphine reagent can influence the selectivity of the reaction, particularly when dealing with molecules containing both primary and secondary hydroxyl groups. researchgate.net For instance, tributylphosphine (B147548) has been shown to be selective for primary alcohols. researchgate.net

Reaction Type Alkylating Agent Key Reagents Significance
Fukuyama AlkylationAlkyl HalidesBase (e.g., K₂CO₃, Cs₂CO₃)Selective monoalkylation of primary amines
Fukuyama-Mitsunobu AlkylationAlcoholsPhosphine (e.g., PPh₃, PMe₃), Azodicarboxylate (e.g., DEAD, DIAD)Alkylation with a broad range of alcohols, including secondary alcohols

Application in Solid-Phase Synthesis

The use of this compound, and its corresponding chloride, has become a cornerstone in solid-phase organic synthesis for the generation of diverse molecular libraries. sci-hub.seimtm.cz Polymer-supported nitrobenzenesulfonamides, derived from primary amines and 4-nitrobenzenesulfonyl chloride, serve as exceptionally versatile intermediates. sci-hub.seresearchgate.netresearchgate.net This strategy leverages the dual functionality of the nitrobenzenesulfonyl (Nos) group: it acts as a protective group for amines and an activating group for selective N-alkylation, notably through the Fukuyama reaction. sci-hub.seresearchgate.net The mild conditions required for both the formation and subsequent cleavage of the sulfonamide make this chemistry highly compatible with a wide range of functional groups and solid-phase techniques, enabling the construction of complex nitrogen-containing molecules. sci-hub.seimtm.cz

Polymer-Supported Nitrobenzenesulfonamides as Key Intermediates

The foundational step in this methodology involves the immobilization of a primary amine onto a solid support, such as a polystyrene resin equipped with an acid-labile linker. researchgate.netacs.org This resin-bound amine is then treated with 4-nitrobenzenesulfonyl chloride (4-Nos-Cl) to form the polymer-supported this compound. sci-hub.seacs.org These immobilized sulfonamides are stable, easily handled intermediates that serve as the starting point for numerous synthetic pathways. sci-hub.seresearchgate.net

Their utility as key intermediates stems from their ability to undergo clean and efficient N-alkylation reactions with various electrophiles, including alcohols (via the Fukuyama-Mitsunobu reaction) or alkyl halides. sci-hub.seresearchgate.net The resulting N-alkylated sulfonamides can then be subjected to a variety of transformations. The 4-Nos group can be selectively cleaved under mild conditions, typically using a thiol and a base, to release a secondary amine for further functionalization. sci-hub.seresearchgate.net Alternatively, the entire nitrobenzenesulfonamide scaffold can be incorporated into the final molecule, where it can act as a building block, a chromophore for easy detection, or provide a reactive handle for intramolecular cyclizations. sci-hub.se This flexibility has established polymer-supported nitrobenzenesulfonamides as pivotal intermediates in diversity-oriented synthesis. researchgate.netmdpi.com

Synthesis of Nitrogenous Heterocyclic Compounds

A significant application of polymer-supported this compound chemistry is the synthesis of nitrogenous heterocyclic compounds, which form the core of many biologically active molecules. sci-hub.seimtm.cz The ability to systematically introduce multiple points of diversity using various commercially available building blocks makes this approach highly attractive for creating libraries of "privileged scaffolds" for drug discovery. sci-hub.sedatapdf.com

The solid-phase synthesis of trisubstituted 3,4-dihydro-benzo[e] imtm.czresearchgate.netdiazepin-5-ones demonstrates a powerful application of this chemistry. researchgate.netacs.org The synthesis allows for the introduction of three points of diversity from readily available primary amines, α-bromoketones, and o-nitrobenzoic acids. acs.org The general synthetic sequence is outlined below.

The process begins with the immobilization of a primary amine on a resin with an acid-sensitive linker. This is followed by sulfonylation with 4-nitrobenzenesulfonyl chloride. The subsequent alkylation with an α-bromoketone and cleavage of the 4-Nos protecting group yields a polymer-supported α-aminoketone. This intermediate is then acylated with a substituted o-nitrobenzoic acid. The final steps involve the reduction of the nitro group, which triggers a spontaneous intramolecular cyclization on the resin to form the seven-membered benzodiazepine (B76468) ring. Acid-mediated cleavage from the solid support releases the final product in good purity and yield. researchgate.netacs.org

Table 1: General Solid-Phase Synthesis of Benzodiazepin-5-one Derivatives

StepDescriptionKey Reagents
1ImmobilizationPrimary amine, Polystyrene resin (e.g., with Rink Amide linker)
2Sulfonylation4-Nitrobenzenesulfonyl chloride (4-Nos-Cl), Base (e.g., DIEA)
3Alkylationα-Bromoketone, Base (e.g., DIEA)
4DeprotectionThiol (e.g., 2-Mercaptoethanol), Base (e.g., DBU)
5Acylationo-Nitrobenzoic acid, Coupling agent (e.g., DIC, HOBt)
6Reduction & CyclizationReducing agent (e.g., SnCl₂·2H₂O)
7CleavageAcid (e.g., TFA)

This table summarizes a typical synthetic protocol for 3,4-dihydro-benzo[e] imtm.czresearchgate.netdiazepin-5-ones on a solid support. researchgate.netacs.org

The synthesis of benzothiadiazepine 1,1-dioxides, another important heterocyclic scaffold, can also be achieved using nitrobenzenesulfonamide chemistry on a solid support. datapdf.comresearchgate.net One reported method focuses on synthesizing 2,3-dihydrobenzo[f] sci-hub.seresearchgate.netresearchgate.netthiadiazepin-4(5H)-one 1,1-dioxides from polymer-supported α-amino acids. datapdf.com

In this approach, various Fmoc-protected α-amino acids are immobilized on Wang resin. After Fmoc deprotection, the free amino group is sulfonylated with a 2-nitrobenzenesulfonyl chloride (a close analogue often used in conjunction with 4-nitro derivatives). The resulting sulfonamide is then N-alkylated with an alcohol using the Fukuyama-Mitsunobu protocol. Following the reduction of the nitro group and cleavage from the resin, the linear precursor is cyclized in solution using thionyl chloride to yield the target benzothiadiazepine 1,1-dioxide. datapdf.com This strategy allows for diversification based on the chosen amino acid, sulfonyl chloride, and alcohol. datapdf.com

Another strategy for preparing trisubstituted 2,5-dihydrobenzo[f] sci-hub.seresearchgate.netresearchgate.netthiadiazepine 1,1-dioxides involves preparing acyclic polymer-supported intermediates from Fmoc-amino acids, 2-nitrobenzenesulfonyl chlorides, and bromoketones. The final cyclization to form the desired scaffold is completed in solution after the intermediate is released from the resin via acid-mediated cleavage. researchgate.net

Table 2: Synthesis of a Benzothiadiazepine 1,1-dioxide Scaffold

StepDescriptionKey Reagents
1ImmobilizationFmoc-α-amino acid, Wang resin
2Fmoc DeprotectionPiperidine in DMF
3Sulfonylation2-Nitrobenzenesulfonyl chloride, Base
4N-AlkylationAlcohol, DEAD, PPh₃ (Fukuyama-Mitsunobu conditions)
5Nitro ReductionSnCl₂·2H₂O
6CleavageTFA
7Cyclization (in solution)Thionyl chloride (SOCl₂)

This table outlines the synthesis of 2,3-dihydrobenzo[f] sci-hub.seresearchgate.netresearchgate.netthiadiazepin-4(5H)-one 1,1-dioxides starting from immobilized amino acids. datapdf.com

A divergent synthetic route based on this compound intermediates allows for the efficient preparation of both trisubstituted tetrahydropyrazines and piperazines. sci-hub.se The key is the formation of an N-alkyliminium intermediate from a ketone precursor. sci-hub.se

The synthesis starts with an N-Nos-protected terminal amino group on a solid support, which is alkylated with a bromoketone. This creates a polymer-supported N-(β-keto)sulfonamide intermediate. Treatment of this intermediate with a cleavage cocktail containing 50% trifluoroacetic acid (TFA) results in cleavage from the support and concomitant cyclization to form the target tetrahydropyrazine. sci-hub.se Advantageously, the inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail reduces the iminium intermediate in situ, directly yielding the corresponding saturated piperazine (B1678402) derivative. sci-hub.seresearchgate.net This method provides rapid access to two distinct heterocyclic cores from a common precursor. sci-hub.se

Table 3: Divergent Synthesis of Tetrahydropyrazines and Piperazines

PathFinal StepReagents in Cleavage CocktailProduct
ACyclative Cleavage50% TFA in DCMTetrahydropyrazine
BReductive Cyclative Cleavage50% TFA, 10% TES in DCMPiperazine

This table illustrates the divergent synthesis of tetrahydropyrazines and piperazines from a common polymer-supported N-(β-keto)sulfonamide intermediate. sci-hub.seresearchgate.net

The versatility of nitrobenzenesulfonamide chemistry extends to the incorporation of various heterocyclic scaffolds directly into peptide backbones, creating conformationally constrained peptidomimetics. sci-hub.seresearchgate.net This is a valuable strategy for mimicking secondary structures like β-turns. researchgate.net

One example involves the synthesis of oxopiperazines. An immobilized Nos-dipeptide is alkylated with 1,2-dibromoethane (B42909), which is followed by a spontaneous intramolecular cyclization to yield the N-2-Nos-oxopiperazine on the resin. Cleavage of the Nos group provides the final constrained dipeptide. sci-hub.se

Another powerful technique uses masked aldehydes to generate cyclic N-acyliminium ions. For instance, a resin-bound peptide with an N-terminal this compound (4-Nos) group can be alkylated with 3,3-diethoxy-1-propanol (B97972) under Mitsunobu conditions. researchgate.net Subsequent treatment with acid unmasks the aldehyde, which triggers an intramolecular reaction with a nearby peptide amide nitrogen. This tandem reaction can form various fused heterocyclic systems, such as those containing a diazepanone ring, effectively constraining the peptide backbone. researchgate.net

Table 4: Examples of Heterocyclic Scaffolds Incorporated into Peptide Backbones

Heterocyclic ScaffoldSynthetic ApproachKey Reagents/Intermediates
OxopiperazineIntramolecular cyclization of a dipeptide1,2-dibromoethane
Diazepanone-fused systemsTandem N-acyliminium ion cyclization3,3-diethoxy-1-propanol (masked aldehyde)
1,2,3-TriazoleAlkylation followed by cycloadditionPropargyl bromides

This table provides examples of heterocyclic scaffolds synthesized within peptide structures using nitrobenzenesulfonamide chemistry. sci-hub.seresearchgate.net

Trisubstituted Tetrahydropyrazines and Piperazines
Cyclative Cleavage Strategies

The this compound (4-Nos) group is a versatile tool in solid-phase organic synthesis, particularly in strategies involving cyclative cleavage. In this approach, a molecule is anchored to a solid support via a sulfonamide linkage, and subsequent cleavage from the resin is achieved through an intramolecular cyclization reaction that releases the target molecule into solution. This method is instrumental in the diversity-oriented synthesis of various heterocyclic scaffolds. acs.org

A notable application is in the synthesis of thiohydantoins. The synthesis begins with the sulfonylation of a resin-supported amino acid, such as Ser(t-Bu)-OH, with 4-nitrobenzenesulfonyl chloride, followed by alkylation with a bromoketone. After removal of the 4-Nos group, the resulting polymer-supported α-acylamino ketone reacts with an isothiocyanate. The final step involves the cleavage of a protecting group (like Fmoc), which triggers a spontaneous cyclative cleavage, releasing the desired 5-methylene-thiohydantoin derivative from the solid support. nih.gov

Similarly, this strategy has been employed to create other heterocyclic structures. For instance, N-alkylation of an immobilized nosyl-dipeptide with 1,2-dibromoethane leads to a spontaneous intramolecular cyclization, yielding N-2-Nos-oxopiperazines. sci-hub.se Another example involves the reduction of the nitro group on a polymer-supported 2-nitrobenzenesulfonamide (B48108) intermediate. This reduction can initiate an intramolecular cyclization to produce cyclic benzenesulfonamides, such as tetrahydrobenzopyrazinothiadiazinone dioxides. acs.orgsci-hub.se These strategies highlight the utility of the nitrobenzenesulfonamide moiety not just as a protecting group but as a reactive handle that facilitates the construction of complex cyclic molecules. acs.org

Role as a Protecting Group for Amines (Nosyl Group)

The 4-nitrobenzenesulfonyl group, commonly referred to as the nosyl (Ns) group, is an exceptionally versatile protecting group for primary and secondary amines in organic synthesis. rsc.orgresearchgate.net Its widespread use stems from the work of Fukuyama, who demonstrated its utility for the selective monoalkylation of primary amines. acs.orgsci-hub.se The nosyl group is readily introduced by reacting a primary amine with 4-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base. acs.org

The key advantage of the nosyl group lies in its dual function as both a protecting and an activating group. rsc.orgtcichemicals.com The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton. This heightened acidity facilitates the alkylation of N-monosubstituted nosylamides under mild conditions, such as the Mitsunobu reaction or conventional alkylation with alkyl halides, which are often difficult with less acidic sulfonamides like tosylamides. tcichemicals.comchem-station.com Following alkylation, the nosyl group can be removed under gentle conditions, providing access to secondary amines. rsc.orgresearchgate.net The stability of the nosyl group under various other reaction conditions, including strongly acidic and basic environments, further enhances its utility in complex, multi-step syntheses. tcichemicals.com

Cleavage Conditions and Mechanisms (e.g., Thiolates, Meisenheimer Complexes)

A significant advantage of the nosyl protecting group is its cleavage under mild, non-hydrolytic conditions. acs.org The deprotection is most commonly achieved by nucleophilic aromatic substitution (SNAr) using soft nucleophiles, particularly thiolates. chem-station.comresearchgate.net The reaction proceeds through the formation of a key intermediate known as a Meisenheimer complex. chem-station.comscientificupdate.com

The mechanism involves the addition of a thiolate anion (generated from a thiol and a base) to the electron-deficient aromatic ring of the nitrobenzenesulfonamide. tcichemicals.comchem-station.com This addition forms a resonance-stabilized anionic σ-complex, the Meisenheimer complex. Subsequent collapse of this intermediate involves the elimination of sulfur dioxide and the release of the free amine. chem-station.com This process is highly efficient and proceeds under mild conditions, such as treatment with thiophenol and a base like potassium hydroxide (B78521) or cesium carbonate in a solvent like acetonitrile (B52724) or DMF at temperatures ranging from room temperature to 50°C. chem-station.comscientificupdate.com

Various thiol-based reagents have been successfully employed for nosyl group cleavage. To address the unpleasant odor associated with volatile thiols like thiophenol, odorless alternatives such as p-mercaptobenzoic acid and polymer-supported thiols have been developed. researchgate.netdigitellinc.comthieme-connect.de

Thiol ReagentBaseSolventTemperatureKey FeaturesReference
ThiophenolPotassium Hydroxide (KOH)Acetonitrile50°CClassic Fukuyama deprotection conditions. chem-station.com
Mercaptoacetic acidLithium Hydroxide (LiOH)--Mild conditions, good yields (58-78%).
p-Mercaptobenzoic acid--Room TempOdorless alternative, easy workup. researchgate.net
PS-thiophenol resinCesium Carbonate (Cs₂CO₃)DMFRoom TempSolid-supported reagent allows for easy purification by filtration. thieme-connect.de
Homocysteine thiolactone/alcoholDBU--In-situ generation of thiolate from odorless precursor. digitellinc.com
Differential Deprotection Strategies

The existence of various nitrobenzenesulfonyl derivatives allows for differential deprotection strategies, a cornerstone of orthogonal protection in complex synthesis. wikipedia.org The reactivity of the sulfonamide towards cleavage is highly dependent on the number and position of nitro groups on the aromatic ring. Specifically, the 2,4-dinitrobenzenesulfonyl (DNs) group is more labile than the 2- or 4-nitrobenzenesulfonyl (Ns) group. tcichemicals.comchem-station.com

This difference in reactivity enables the selective removal of a DNs group in the presence of an Ns group under carefully controlled conditions. For example, in a molecule containing both protecting groups, the DNs group can be selectively cleaved using mercaptoacetic acid and triethylamine (B128534) in dichloromethane, leaving the Ns group intact. tcichemicals.com This selective deprotection affords the secondary amine corresponding to the DNs-protected nitrogen in quantitative yield. tcichemicals.com The byproduct, 2,4-dinitrophenylthioacetate, can be easily removed by a simple aqueous wash, simplifying purification. tcichemicals.com This orthogonality is crucial in the synthesis of polyamines and other molecules requiring sequential manipulation of multiple amine functionalities. nih.gov

Formation of Sulfonimidates and Related Organosulfur Compounds

This compound serves as a precursor for the synthesis of related organosulfur compounds, notably sulfonimidates. Research has led to the preparation of stable, crystalline N-tert-butyl-O-ethyl-4-nitrobenzenesulfonimidate. csulb.edu This compound is synthesized in high yield through the direct O-ethylation of N-tert-butyl-4-nitrobenzenesulfonamide. The reaction is carried out using iodoethane (B44018) as the ethyl source and silver(I) oxide in a solvent like methylene (B1212753) chloride. csulb.eduacs.orgthieme-connect.com

The resulting sulfonimidate is a powerful and chemoselective alkylating agent, commercialized as the "Maricich ethylation reagent". csulb.edu It is used in what are termed SNAAP® (Substitution, Nucleophilic of Acids, Alcohols, and Phenols) alkylations. csulb.edu This reagent readily ethylates alcohols and phenols to form ethers at room temperature in the presence of a tetrafluoroboric acid (HBF₄) catalyst. A key advantage of this method is that it proceeds without molecular rearrangements, even with substrates prone to such changes, and with complete retention of configuration at chiral centers. csulb.edu The sulfonamide byproduct from the alkylation can be recovered and recycled back to the sulfonimidate, adding to the efficiency of the process. csulb.edu

Synthesis of Schiff Bases and Metal Complexes

This compound can be used as a building block for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net For example, this compound reacts with 5-chloro-2-hydroxybenzaldehyde in methanol (B129727) under reflux conditions to yield the corresponding Schiff base, N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide. idosi.orgresearchgate.net

These sulfonamide-derived Schiff bases are effective ligands capable of coordinating with various metal ions. researchgate.netbohrium.com The synthesized Schiff base from this compound has been used to prepare metal complexes with several divalent transition metals, including Copper(II), Cobalt(II), Nickel(II), and Zinc(II). idosi.orgresearchgate.net Characterization using spectroscopic methods such as FTIR confirms the coordination of the Schiff base to the metal ion. The data indicates that chelation occurs through the imine nitrogen and the oxygen atom of the phenolic hydroxyl group. idosi.orgresearchgate.net

ComplexFormulaColorM.P. (°C)Reference
Co(II) Complex[Co(L)₂(H₂O)₂]Brown>300 idosi.org
Ni(II) Complex[Ni(L)₂(H₂O)₂]Green>300 idosi.org
Cu(II) Complex[Cu(L)₂(H₂O)₂]Dark Green>300 idosi.org
Zn(II) Complex[Zn(L)₂(H₂O)₂]Brick Red>300 idosi.org

L = Deprotonated Schiff base ligand, N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide

Computational and Theoretical Chemistry Studies of 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and properties of various compounds, including 4-Nitrobenzenesulfonamide. These computational methods allow for the detailed investigation of geometric parameters, electronic structure, and vibrational frequencies. nih.govyok.gov.tr Studies on this compound and its derivatives often employ these techniques to complement experimental data from methods like X-ray diffraction and FTIR spectroscopy. mdpi.comnih.gov For instance, quantum chemical calculations have been used to determine the distribution of electron density and the molecular electrostatic potential (MESP) of related sulfonamide structures. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a prominent computational method utilized for investigating the electronic structure of many-body systems. It has been successfully applied to analyze the molecular conformation and vibrational properties of this compound (4-NBSA). nih.gov This approach is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations have been instrumental in optimizing the molecular structure of 4-NBSA and its derivatives, providing insights into bond lengths and angles. nih.govnanobioletters.com The theory is also used to calculate various molecular properties, such as frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity. nanobioletters.com

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid exchange-correlation functional that is widely used in DFT calculations for its reliability in predicting molecular properties. acs.org In the study of this compound, the B3LYP functional has been employed to perform comprehensive analyses of its molecular structure and vibrational spectra. nih.govyok.gov.tr Researchers have used this functional to optimize the geometry of the molecule, calculate its vibrational frequencies, and determine thermodynamic properties. nanobioletters.comacs.org The results obtained from B3LYP calculations for 4-NBSA have shown good agreement with experimental data, validating its use for this class of compounds. nih.gov For example, studies on the interaction between this compound and triethanolamine (B1662121) utilized the B3LYP functional to calculate the structure and energy of the resulting complexes. acs.org

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. For this compound, the 6-311++G(d,p) basis set has been a common choice in conjunction with the B3LYP functional. nih.govyok.gov.tr This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility for describing the electron distribution, which is essential for molecules with heteroatoms and potential for hydrogen bonding. Other basis sets, such as 6-311++g(2d,2p) , have also been used for studying complexes involving this compound. acs.org The selection of a suitable basis set is crucial for obtaining accurate predictions of geometric and spectroscopic parameters that correlate well with experimental findings. nih.gov

B3LYP Exchange-Correlation Functional

Molecular Conformation Analysis

The molecular conformation of this compound has been investigated using computational methods. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of the atoms in the molecule. nih.govyok.gov.tr For related compounds like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, studies have revealed that the molecule is twisted at the S-N bond, with a specific torsion angle. researchgate.net The dihedral angle between the two benzene (B151609) rings is also a key parameter determined in such analyses. researchgate.net In the case of this compound itself, theoretical calculations provide optimized geometric parameters, such as bond lengths and angles, which have been compared with experimental values and found to be in good agreement. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-S1.773S-C1-C2119.8
S-N1.681C1-S-N107.5
N-O11.229O1-N-O2124.3
C4-N1.472C3-C4-N118.9
S-O31.442O3-S-O4121.2
S-O41.442C1-S-O3108.7
C2-C1-C6120.3
C2-C1-S-N
C1-S-N-H1

Note: Atom numbering may vary between different studies. Data is representative of typical findings from DFT calculations.

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations have been performed to compute the harmonic vibrational frequencies in its ground state. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a better match with experimental wavenumbers. science.gov This analysis allows for a detailed assignment of the fundamental vibrational modes of the molecule, helping to understand the effects of substituents like the nitro group on the characteristic vibrations of the benzenesulfonamide (B165840) core. nih.gov

To achieve a precise assignment of the vibrational modes, a Total Energy Distribution (TED) analysis is often performed. nih.gov TED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching, angle bending, or torsions) to a specific normal mode of vibration. nih.govscience.gov For this compound, TED calculations using the Scaled Quantum Mechanics (SQM) method were crucial for the complete assignment of its fundamental vibrations. nih.govyok.gov.tr This analysis helps to resolve ambiguities in spectral assignments, especially in complex regions where multiple vibrational modes may overlap. researchgate.net The results from TED clarify the nature of the vibrations, indicating whether they are pure or mixed modes involving several types of internal motions. researchgate.net

Table 2: Example of TED Analysis for Selected Vibrational Modes of this compound

Calculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment and TED (%)
33753370 (IR)ν(NH₂) asym (100)
32683265 (IR)ν(NH₂) sym (100)
15251528 (IR)ν(NO₂) asym (85) + ν(CC) (10)
13451350 (IR)ν(NO₂) sym (80) + β(CH) (12)
13101315 (IR)ν(SO₂) asym (78) + ν(CC) (15)
11581160 (IR)ν(SO₂) sym (82) + ν(CS) (11)

Note: ν = stretching, β = in-plane bending, asym = asymmetric, sym = symmetric. The values are illustrative based on typical findings in the literature for similar compounds. nih.gov

Raman Activity and Intensity Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the vibrational spectra of molecules like this compound. In a detailed study, the molecular conformation and vibrational analysis of 2-, 3-, and this compound (4-NBSA) were investigated using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set. nih.gov

The fundamental vibrations were assigned based on the total energy distribution (TED), and the effects of the nitro group's position on the characteristic bands of benzene sulfonamides were analyzed. nih.gov A crucial part of this research involves the calculation of Raman activities using DFT. These calculated activities are then converted into Raman intensities using principles from Raman scattering theory, allowing for a direct comparison with experimental FT-Raman spectra. nih.govuc.edu The optimized geometric parameters and calculated vibrational wavenumbers have shown good agreement with experimental data, validating the computational approach. nih.gov

The table below presents a selection of calculated Raman activities for key vibrational modes of this compound, showcasing the correlation between theoretical predictions and experimental observations.

Calculated vs. Experimental Raman Frequencies and Calculated Raman Activities for this compound

Assignment (Mode No.)Calculated Frequency (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Raman Activity (Å⁴/amu)
ν(NH₂) antisymmetric (1)34783415144.98
ν(NH₂) symmetric (2)33793322206.51
ν(CH) (3)3109311285.29
ν(CH) (4)30823085110.85
δ(NH₂) scissoring (13)1566157214.39
ν(NO₂) antisymmetric (14)15191535168.04
ν(NO₂) symmetric (21)13451350277.89
ν(SO₂) antisymmetric (22)132213159.82
ν(SO₂) symmetric (26)11631165110.37
ν(S-N) (32)89790020.89

Data sourced from a computational study using DFT (B3LYP/6-311++G(d,p)). Assignments are based on Total Energy Distribution (TED). ν denotes stretching, and δ denotes scissoring. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

This compound and its derivatives are known inhibitors of several enzymes, with carbonic anhydrases being a primary example. nih.gov X-ray crystallography studies have provided detailed atomic-level views of how these inhibitors bind. For instance, the structure of human Carbonic Anhydrase II (hCAII) in complex with this compound reveals critical interactions within the active site (PDB ID: 6RH4). rcsb.org

The sulfonamide group is a key feature for binding, as its nitrogen atom coordinates to the catalytic zinc ion present in the active site of carbonic anhydrases. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of residue Threonine 199. The nitro-substituted benzene ring extends into a hydrophobic pocket, where it can form van der Waals and, in some cases, π-π stacking interactions with aromatic residues like Phenylalanine 131. arxiv.orgvulcanchem.com In derivatives, the nitro group itself can enhance binding by forming polar interactions with residues such as Aspartate and Asparagine. researchgate.net

Docking studies on derivatives of this compound with other targets, such as DNA Gyrase-A, also highlight the importance of the sulfonamide and nitro functionalities in forming hydrogen bonds and other stabilizing interactions with key amino acid residues in the enzyme's binding pocket. biorxiv.org

Binding affinity prediction is a crucial component of computational drug discovery, aiming to quantify the strength of the interaction between a ligand and its protein target. nih.gov This is often expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). researchgate.net

For derivatives of this compound, molecular docking studies have predicted significant binding affinities against various targets. For example, in studies against Plasmodium falciparum-dihydrofolate reductase, hybrid chalcones of this compound showed predicted binding affinities as strong as -10.4 kcal/mol. researchgate.net Docking of other derivatives against DNA Gyrase A has yielded dock scores ranging from -7.5 to -8.3 kcal/mol. biorxiv.org These computational predictions help to rank potential inhibitors and guide the synthesis of more potent compounds.

Predicted Binding Affinities of this compound Derivatives Against Various Protein Targets

Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
This compound ChalconesP. falciparum-dihydrofolate reductase-10.4 researchgate.net
4-Chloro-3-nitrobenzene sulfonamidesDNA Gyrase A-7.5 to -8.3 biorxiv.org
4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamideTelomerase (hTERT)-68.9 (ΔG) researchgate.net

This table summarizes predicted binding affinities from various molecular docking studies. Note that methodologies and scoring functions may differ between studies.

Protein-Ligand Interactions

Electronic Properties and Optical Characteristics

Computational methods are essential for elucidating the electronic structure and optical behavior of molecules. Techniques like Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis provide deep insights into electron transitions and charge distribution. amazonaws.comlongdom.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the UV-Visible absorption spectra of molecules. longdom.orgresearchgate.net For derivatives of this compound, TD-DFT calculations, often performed with functionals like B3LYP, can determine the wavelengths (λ) of maximum absorption, the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. amazonaws.comresearchgate.net

These calculations typically show that the main electronic transitions are of the π → π* type, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org The results from these theoretical spectra generally show good agreement with experimental findings. amazonaws.com

Calculated Electronic Properties of a Benzenesulfonamide Derivative using TD-DFT

ExcitationWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S₀ → S₁337.183.67700.0006H→L (52%)
S₀ → S₂₀275.064.50750.2945H-4→L (26%)
S₀ → S₂₃271.134.57280.2298H-4→L (22%)
S₀ → S₃₂255.924.84460.3869H-5→L+3 (20%), H-2→L+5 (20%)

Illustrative TD-DFT data for a triphenylenophane derivative, showing calculated wavelengths, energies, and oscillator strengths for significant electronic excitations. H denotes HOMO and L denotes LUMO. Similar calculations are applied to this compound to understand its electronic transitions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. rsc.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these delocalizations. mkjc.in

In benzenesulfonamide derivatives, NBO analysis reveals significant delocalization of electron density. Key interactions often involve the lone pairs of the oxygen atoms in the sulfonyl (SO₂) and nitro (NO₂) groups acting as donors, and the antibonding orbitals (π) of the benzene ring acting as acceptors. For instance, the interaction between a lone pair on an oxygen atom (LP(O)) and an adjacent π(C-C) orbital of the phenyl ring indicates charge delocalization from the sulfonyl group to the ring. The strong electron-withdrawing nature of the nitro and sulfonyl groups leads to substantial intramolecular charge transfer, which significantly influences the molecule's stability and reactivity. rsc.org

Selected NBO Analysis Results for a Substituted Benzenesulfonamide Derivative

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π (C1-C6)π* (C2-C3)21.85
π (C1-C6)π* (C4-C5)2.13
π (C2-C3)π* (C1-C6)21.11
LP (O3)σ* (N2-S1)3.11
LP (N2)σ* (C4-S1)5.89

Illustrative stabilization energies from NBO analysis of a benzenesulfonamide derivative, showing key donor-acceptor interactions and their contribution to molecular stability. LP denotes a lone pair orbital. rsc.org

Correlation between Molecular Structure and Absorption/Emission Spectra

The relationship between the molecular structure of this compound and its spectral properties has been elucidated through a combination of experimental techniques and quantum chemical calculations. nih.gov Studies employing Density Functional Theory (DFT) have been particularly insightful. For instance, research using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set has been conducted to analyze the molecular conformation and vibrational spectra of this compound. nih.gov

These computational analyses allow for the complete assignment of fundamental vibrations observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov The assignments are based on the total energy distribution (TED) of the vibrational modes, calculated using the scaled quantum mechanics (SQM) method. nih.gov This approach provides a direct correlation between specific structural components, such as the nitro (NO₂) and sulfonamide (SO₂NH₂) groups, and their corresponding spectral bands. The effects of the nitro group substituent on the characteristic vibrational frequencies of the benzenesulfonamide core have been systematically discussed. nih.gov Furthermore, theoretical Raman activities calculated via DFT can be converted into Raman intensities, and the simulated spectra show excellent agreement with experimental observations. nih.govresearchgate.net The optimized geometric parameters derived from these calculations also correspond well with experimental values, confirming the accuracy of the theoretical models. nih.gov Time-dependent DFT (TD-DFT) calculations are also employed to understand electronic properties, such as excitation energies and absorption wavelengths, which complement experimental UV-Vis spectra. researchgate.net

Crystallographic Analysis and Intermolecular Interactions

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₆H₆N₂O₄S
Crystal System Monoclinic
Space Group P2₁/n

Data sourced from crystallographic studies. nih.gov

Hydrogen Bonding Networks

The crystal structure of this compound is extensively influenced by a network of hydrogen bonds. nih.gov These interactions are crucial in defining the supramolecular architecture. The molecules are linked into sheets by four distinct types of hydrogen bonds. nih.gov These include conventional N-H···O=S hydrogen bonds, where the amide proton interacts with an oxygen atom of the sulfonyl group of a neighboring molecule. nih.gov Additionally, the nitro group participates directly in the network through N-H···O(nitro) interactions. nih.gov Weaker C-H···O hydrogen bonds, involving aromatic protons and both sulfonyl (C-H···O=S) and nitro (C-H···O(nitro)) oxygen atoms, further stabilize the sheet-like arrangement. nih.gov

π-π and Other Non-Covalent Interactions

Table 2: List of Chemical Compounds

Compound Name

Biological and Medicinal Chemistry Applications of 4 Nitrobenzenesulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Nitrobenzenesulfonamide Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For this compound derivatives, these studies have provided valuable insights into how structural modifications influence their biological activities.

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents. For instance, the presence of a hexyl chain enhances lipophilicity, which can improve bioavailability and receptor binding. The addition of electron-withdrawing groups, such as a dinitro configuration on the phenyl ring of the sulfonamide, has been found to create more potent analogs. acs.orgacs.org In contrast, replacing a 4-chloro substituent with a 4-bromo group or moving a 2-methoxy substituent to the 3-position can impact activity. nih.gov

The nature of the group attached to the sulfonamide nitrogen also plays a critical role. For example, in a series of 4-substituted pyridine-3-sulfonamides, aliphatic substituents at the R1 position resulted in greater activity against certain carbonic anhydrase isoforms compared to amide or alcohol substituents. mdpi.com However, for other isoforms, the same aliphatic groups significantly reduced activity. mdpi.com

Impact of Substituents on the Biological Activity of this compound Derivatives

Compound SeriesSubstituent ModificationObserved Effect on Biological ActivityReference
Bis-aryl sulfonamides4-propargyloxy substituentInactive nih.gov
Bis-aryl sulfonamidesRemoval of ether oxygen (4-propyl)Loss of activity nih.gov
Benzhydrylpiperazine-coupled nitrobenzenesulfonamides2,4-dinitro substitutionMore potent than 2- or 4-nitro derivatives acs.orgacs.orgnih.gov
Benzhydrylpiperazine-coupled nitrobenzenesulfonamidesFluorine on benzhydryl piperazine (B1678402)No significant improvement in activity acs.orgacs.org

Role of the Nitro and Sulfonamide Groups

The nitro and sulfonamide groups are key functional moieties that contribute significantly to the biological profile of this compound derivatives. The sulfonamide group is a well-established pharmacophore, known for its ability to mimic para-aminobenzoic acid (PABA). smolecule.com This mimicry allows it to competitively inhibit dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby hindering bacterial growth. smolecule.comontosight.ai

The nitro group, particularly at the para-position, is an electron-withdrawing group that can enhance the compound's reactivity. vulcanchem.com It is believed that the nitro group can be reduced to form reactive intermediates that interact with biological molecules. In some contexts, the nitro group may contribute to enhanced antimicrobial activity through the generation of reactive oxygen species. smolecule.com The combination of the nitro and sulfonamide groups allows these compounds to act effectively against microbial targets while also serving as versatile building blocks for further synthetic modifications. smolecule.com

Antimicrobial and Antituberculosis Activities

Derivatives of this compound have demonstrated notable antimicrobial and antituberculosis properties in various studies.

Inhibition of Bacterial Growth

The sulfonamide moiety in these compounds is a key contributor to their antibacterial action. By acting as a competitive inhibitor of dihydropteroate synthase, they disrupt the synthesis of folic acid, which is vital for bacterial proliferation. smolecule.comontosight.ai Various derivatives have been shown to effectively inhibit the growth of a range of bacterial strains. researchgate.net For example, certain imidazole (B134444) and benzimidazole (B57391) sulfonamides, including this compound derivatives, have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Research has also explored the modification of these compounds to enhance their antibacterial effects. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and tested for their ability to inhibit biofilm formation by bacteria such as Escherichia coli and Bacillus subtilis. researchgate.net In one study, a this compound derivative demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA). dnu.dp.ua

Antibacterial Activity of this compound Derivatives

Derivative ClassBacterial Strain(s)Observed ActivityReference
4-Chloro-3-nitrobenzene sulfonamide derivativesPseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureusGood to moderate antimicrobial activities researchgate.netacgpubs.org
Arylsulfonamides with a this compound motifMethicillin-resistant Staphylococcus aureus (ATCC 43300)High activity dnu.dp.ua
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzenesulfonamideVibrio choleraePartial inhibition of bacterial growth at 1 mg/ml nih.gov

Mycobacterial Activity against Mycobacterium tuberculosis

Several studies have highlighted the potential of this compound derivatives as anti-tuberculosis agents.

A number of novel hybrid compounds incorporating the this compound scaffold have been synthesized and evaluated for their in vitro inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. In one study, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids showed excellent antituberculosis activity. acs.orgnih.govacs.orgresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to >25 µg/mL. acs.orgnih.gov Notably, the 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were found to be more potent than the corresponding 2- or 4-nitro derivatives. acs.orgnih.gov

Another study involving the molecular hybridization of piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide also yielded compounds with significant activity against the H37Rv strain. nih.govresearchgate.net Some of these hybrids displayed MIC values of 0.78 µg/mL, which was superior to the standard drug ethambutol. nih.govresearchgate.net

In Vitro Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound SeriesKey Structural FeaturesMIC (µg/mL)Reference
Benzhydrylpiperazine-coupled hybrids2,4-dinitrobenzenesulfonamide0.78 to >25 acs.orgnih.gov
Piperazine-benzofuran coupled hybrids2,4-dinitrobenzenesulfonamide0.78 to >25 nih.govresearchgate.net
Benzhydrylpiperazine-coupled hybrids2- or this compoundLess potent than standard drugs acs.orgnih.gov
Nutrient Starvation Models

The activity of certain this compound derivatives has been evaluated under conditions of nutrient deprivation, particularly in the context of dormant Mycobacterium tuberculosis (Mtb). nih.govacs.org In one study, novel benzhydrylpiperazine-coupled this compound hybrids were tested for their efficacy against Mtb cultures starved in phosphate-buffered saline (PBS) for six weeks. nih.govacs.org Following the starvation period, the cultures were treated with the synthesized compounds at a concentration of 10 μg/mL. nih.govacs.org The results showed that the tested hybrids produced a log reduction in bacterial count ranging from 0.8-fold to 2.5-fold. nih.govacs.org This indicated that many of the compounds exhibited better activity against dormant Mtb cultures than the standard drugs isoniazid (B1672263) and rifampicin, which showed 1.5-fold and 1.8-fold reductions, respectively. nih.govacs.org Specifically, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than the corresponding 4-nitro derivatives in these models. nih.govacs.org

Mechanisms of Action (e.g., Oxidative Stress, Reactive Oxygen Species)

A postulated mechanism for the biological activity of nitrobenzenesulfonamide derivatives involves the induction of oxidative stress through the formation of reactive oxygen species (ROS). semanticscholar.orgresearchgate.net It is hypothesized that the nitro group on the benzene (B151609) ring can be reduced, leading to the generation of ROS and sulfur dioxide (SO2). semanticscholar.orgresearchgate.net This process is thought to contribute to the compound's therapeutic effects. semanticscholar.org For instance, in the context of anti-mycobacterial activity, it has been suggested that 2,4-dinitrobenzenesulfonamides may produce oxidative stress. acs.orgsemanticscholar.org The mechanism may involve the reduction of the nitro group by cofactors like FADH2 to a nitroso intermediate, which can then lead to enzyme inhibition. semanticscholar.org Another proposed pathway involves the interaction of the electron-deficient benzene ring with a thiol to form a Meisenheimer complex, which then dissociates to generate SO2. semanticscholar.org

Anti-Cancer Activity

Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, MCF-7, Colo-205, HT-29, HCT-116)

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In one study, three newly synthesized compounds, N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride (Compound 1), N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride (Compound 2), and N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride (Compound 3), were screened for their in vitro anti-cancer activity. tandfonline.comtandfonline.comnih.gov The cytotoxic activities were evaluated against human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines using the MTT assay. tandfonline.comtandfonline.comnih.gov All three tested compounds were found to significantly reduce cell proliferation in these cell lines. tandfonline.comtandfonline.com Other studies have also confirmed the cytotoxicity of various sulfonamide derivatives against cell lines such as HepG2, MCF-7, and HCT-116. researchgate.netsemanticscholar.org For example, a novel indoloquinoline derivative showed IC50 values of 3.3 µg/mL against HepG2 and 23 µg/mL against HCT-116 cells. semanticscholar.org

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Name Cancer Cell Line Activity Source
N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride HepG2 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride MCF-7 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride Colo-205 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride HepG2 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride MCF-7 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride Colo-205 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride HepG2 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride MCF-7 Significant reduction in cell proliferation tandfonline.comtandfonline.com
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride Colo-205 Significant reduction in cell proliferation tandfonline.comtandfonline.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline HepG2 IC50: 3.3 µg/mL semanticscholar.org
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline HCT-116 IC50: 23 µg/mL semanticscholar.org

Induction of Apoptosis

The anti-cancer effects of this compound derivatives are closely linked to their ability to induce programmed cell death, or apoptosis. tandfonline.comtandfonline.com Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. tandfonline.comtandfonline.comnih.gov

A key mechanism in the induction of apoptosis by this compound derivatives is the activation of a family of cysteine proteases known as caspases. tandfonline.comtandfonline.com Caspases are central to the execution of the apoptotic process. tandfonline.com Studies have demonstrated that treatment with N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride, N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, and N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride leads to a significant increase in the mRNA expression of pro-apoptotic genes, specifically Caspase 3, Caspase 8, and Caspase 9, in cancer cells. tandfonline.comtandfonline.com The activation of Caspase 8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of Caspase 9 points to the intrinsic, or mitochondrial, pathway. tandfonline.complos.org Both pathways ultimately converge on the activation of executioner caspases like Caspase 3. tandfonline.complos.org

Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins that regulate various cellular processes, including apoptosis. tandfonline.comtandfonline.com The anti-cancer activity of this compound derivatives has been linked to the modulation of MAPK pathways, particularly the p38 and extracellular signal-regulated kinases (ERK1/2). tandfonline.comtandfonline.comnih.gov Research indicates that the activation of pro-apoptotic genes by these sulfonamide compounds is likely mediated by the activation of p38 MAPK. tandfonline.comtandfonline.comnih.gov For instance, treatment of HepG2 and Colo-205 cells with these derivatives led to an increase in p38 phosphorylation. tandfonline.comtandfonline.com Interestingly, in MCF-7 cells, p38 phosphorylation initially decreased at 12 hours but increased after 24 hours of treatment. tandfonline.comtandfonline.com Furthermore, the activation of Caspase 3-mediated apoptosis in Colo-205 cells was found to be regulated by the activation of ERK phosphorylation. tandfonline.com The activation of p38 MAPK is a known mechanism through which various chemotherapeutic agents can initiate cancer cell apoptosis. tandfonline.comresearchgate.net

Activation of Caspases (Caspase 3, 8, 9)

Enzyme Inhibition Studies

The this compound scaffold is a crucial component in the design of various enzyme inhibitors. Its derivatives have been extensively studied for their ability to modulate the activity of key enzymes implicated in a range of diseases. The strong electron-withdrawing nature of the nitro group often plays a significant role in the binding affinity and inhibitory potential of these molecules.

Derivatives of this compound are recognized as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for numerous physiological processes. nih.gov The primary sulfonamide group is a key zinc-binding feature, and modifications to the scaffold aim to achieve isoform-selective inhibition, particularly for disease-relevant CAs like hCA I, II, IV, and the tumor-associated hCA IX. nih.govnih.gov

Research has focused on synthesizing new series of benzenesulfonamide (B165840) and sulfamide (B24259) derivatives that incorporate the this compound moiety along with various "tail" approaches to enhance selectivity. nih.govtandfonline.com For instance, a series of sulfamides bearing a benzhydrylpiperazine tail connected via different spacers were synthesized and evaluated for their inhibitory action against several human (h) CA isoforms. nih.govtandfonline.com The results indicated that incorporating these bulky tails onto a phenyl sulfamide scaffold could lead to effective inhibition of hCA I, with several compounds showing inhibition constants (Kᵢ) in the nanomolar range. tandfonline.com The activity against other isoforms like hCA II was generally lower, suggesting that the bulkiness of the tail influences isoform selectivity. tandfonline.com

Another study reported on quinoxaline (B1680401) 1,4-dioxide derivatives bearing a sulfonamide group, which were designed as potential inhibitors of the tumor-associated CA IX. nih.gov The introduction of the sulfonamide moiety into this scaffold is a strategy to develop agents that can target pathways activated in tumor cells under hypoxic conditions. nih.gov

Below is a table summarizing the inhibition data for selected this compound derivatives against various human carbonic anhydrase isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound Derivatives

Compound Name Spacer/Structure Target Isoform Inhibition Constant (Kᵢ) (nM)
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-4-nitrobenzenesulfonamide (4m) Glycinyl hCA I 76.4
hCA II 698.4
VchCAα 89.6
VchCAb >10000
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone Nipecotyl hCA I 12.3
hCA II 48.9
hCA IV >10000
hCA IX 102.6
N-(3-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide (4f) β-Alanyl hCA I 10.8
hCA II 65.2
hCA IV >10000
hCA IX 98.4

Data sourced from multiple studies. nih.govtandfonline.com

The investigation of this compound derivatives has also extended to their potential interaction with ion channels, including T-type calcium channels, which are implicated in various neurological and cardiovascular conditions. A study involving a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids specifically evaluated their ability to block Cav3.2 T-type calcium channels. acs.orgacs.org

The research found that these particular hybrids did not inhibit the T-type calcium channels. acs.org The findings suggest that the structural features of these synthesized this compound derivatives are not conducive to significant blocking activity at T-type calcium channels, at least not at the concentrations where they exhibit other biological effects like antimicrobial activity. nih.govsemanticscholar.org This indicates a degree of target specificity for this class of compounds.

Carbonic Anhydrase Enzyme Inhibition

Other Pharmacological Activities

Beyond enzyme inhibition, derivatives of this compound have been explored for a variety of other pharmacological applications, demonstrating the versatility of this chemical scaffold. sci-hub.se

The benzenesulfonamide scaffold is present in molecules with known antidepressant effects. sci-hub.se While direct studies on this compound as an antidepressant are limited, it serves as a critical intermediate in the synthesis of compounds with neuroprotective and potential antidepressant activities. For example, the synthesis of (-)-P7C3-S243, a neuroprotective agent, utilizes N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide as a key precursor. nih.gov Parent compounds of this class have demonstrated antidepressant effects in preclinical models, which are correlated with the protection of immature neurons and an increase in hippocampal neurogenesis. nih.gov

The antiviral potential of this compound derivatives has been an area of active research. sci-hub.se A novel series of heteroaromatic-based benzenesulfonamide derivatives were identified as inhibitors of the M2 proton channel of the influenza A virus. nih.gov A systematic investigation revealed that the sulfonamide moiety and the nature of the heteroaromatic core were significant for anti-influenza activity. nih.gov

In another study, a series of 1,4-naphthoquinone (B94277) derivatives incorporating a this compound group were synthesized and evaluated for their activity against the Chikungunya virus (CHIKV). scielo.br Several of these compounds showed potent inhibitory activity, with one derivative, N-(4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)phenyl)-4-nitrobenzenesulfonamide, also exhibiting a significant virucidal effect. scielo.br

Table 2: Anti-Influenza A (H5N1) Activity of a this compound Derivative

Compound Core Structure R Group EC₅₀ (μM) Selectivity Index (SI)
11k 2,5-dimethyl-thiophene 4-NO₂ 0.47 119.9

Data sourced from a study on heteroaromatic-based benzenesulfonamides. nih.gov

The this compound moiety is a feature in several classes of compounds designed as anticancer agents. sci-hub.se Research has demonstrated that these derivatives can reduce cell proliferation and induce apoptosis in various cancer cell lines. tandfonline.com For example, new sulfonamide derivatives were synthesized and showed significant in vitro cytotoxic activity against human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. tandfonline.com The mechanism of action for these compounds was linked to the activation of pro-apoptotic genes, including caspases 3, 8, and 9. tandfonline.com

Furthermore, quinoxaline derivatives featuring a this compound component have been synthesized and evaluated for their anticancer properties. One such compound, N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)-4-nitrobenzenesulfonamide, was tested against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, showing promising activity. researchgate.net Another study on sulfonamide-substituted quinoxaline 1,4-dioxides found that these derivatives exhibited potent antiproliferative activity against a panel of eight tumor cell lines, with pancreatic adenocarcinoma cells (Capan-1) being the most sensitive. nih.gov

Table 3: In Vitro Antitumor Activity of Selected this compound Derivatives

Compound Cell Line Activity (GI₅₀/IC₅₀, μM)
N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride (1) HepG2 4.30 (IC₅₀)
MCF-7 6.20 (IC₅₀)
Colo-205 4.10 (IC₅₀)
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride (2) HepG2 10.0 (IC₅₀)
MCF-7 13.0 (IC₅₀)
Colo-205 11.2 (IC₅₀)
N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)-4-nitrobenzenesulfonamide HCT116 0.38 (GI₅₀)
HepG2 1.15 (GI₅₀)
MCF-7 1.05 (GI₅₀)

Data sourced from multiple studies. tandfonline.comresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-4-nitrobenzenesulfonamide
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone
N-(3-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide
(-)-P7C3-S243
N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide
N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide
N-(4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)phenyl)-4-nitrobenzenesulfonamide
N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride

Materials Science Applications of 4 Nitrobenzenesulfonamide Derivatives

Design of Luminescent Materials

The intrinsic donor-acceptor characteristics of 4-nitrobenzenesulfonamide derivatives make them prime candidates for designing novel luminescent materials. The electron-deficient nitro-substituted aryl ring acts as an acceptor, while the sulfonamide nitrogen and its substituents can function as electron donors. This electronic interplay is fundamental to their photophysical behavior. nih.govmdpi.com Researchers have successfully designed symmetrically folded scaffolds of pyridazinone and triazinone derivatives linked via N,N-diethyl-4-nitro-benzenesulfonamide specifically to explore their potential as luminescent materials. researchgate.net

In the solid state, the performance of luminescent materials is heavily influenced by the spatial arrangement of molecules. nih.gov For derivatives of this compound, donor-acceptor (D-A) stacking is a key phenomenon. researchgate.net The co-facial alignment of electron-rich donor components and electron-deficient acceptor components can lead to through-space charge transfer, which is crucial for applications like thermally activated delayed fluorescence (TADF). nih.gov In some systems, such as a naphthalimide-naphthalene dyad, a non-parallel stacked arrangement of donor-acceptor pairs has been shown to prolong the lifetime of photoinduced charge-separated states. researchgate.net This anti-parallel trajectory can lower the probability of geminate charge recombination after photoexcitation, resulting in a more stable charge-separated state. researchgate.net The ability to control π-π interactions and charge transfer effects by altering the ratio of donor and acceptor molecules in co-crystals allows for the generation of tunable fluorescence. researchgate.net

The optical and electrical properties of materials derived from this compound are governed by a complex interplay of both intramolecular and intermolecular interactions. By making small changes to the molecular skeleton, such as creating positional isomers, it is possible to cause drastic changes in the crystal packing array. researchgate.net These changes in packing, from "herringbone" to "bricklayer" arrangements, in turn, tune the thermal and physicochemical properties, including electrical characteristics in the solid state. researchgate.net

The solvent environment also plays a critical role. The change in emission peak positions for some D-A luminogens is attributed to the molecule's transformation from a twisted intramolecular charge transfer (TICT) state in solution to a π-π stacking state in aggregates. nih.gov Intermolecular interactions, such as hydrogen bonding and C–H···π interactions, are also significant in stabilizing molecular complexes and influencing their final properties. researchgate.net

The efficiency of luminescence is quantified by the photoluminescence quantum yield (PLQY), which is a critical parameter for these materials. For sulfonamide derivatives, quantum yields can vary significantly based on their molecular structure and environment. researchgate.netnih.gov For example, a series of quinoline-sulfonamide derivatives exhibited quantum yields ranging from 0.015 to 0.558. researchgate.net In another study, TFP-rhodol, a fluorescent dye containing a sulfonamide group, was reported to have a high quantum yield of 0.78. nih.gov

The emission spectra are also highly tunable. Novel quinoline-sulphonamide derivatives were found to have emission spectra between 411.70 nm and 429.90 nm when excited at 340 nm. researchgate.net Benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups have been developed as near-infrared (NIR) fluorescent probes. mdpi.com The emission color of D-A dendrimers can be tuned from the blue to the yellow/red region by regulating the charge transfer strength through substituent effects on the acceptor. nih.gov

Table 1: Photophysical Properties of Selected Sulfonamide Derivatives

Compound/Derivative Class Absorption Max (λ_abs) Emission Max (λ_em) Quantum Yield (Φ) Source
Quinoline-sulphonamide derivatives 337 - 341.73 nm 411.70 - 429.90 nm 0.015 - 0.558 researchgate.net
TFP-rhodol 499 nm 526 nm 0.78 nih.gov
Benzenesulfonamide (B165840) luciferin (B1168401) analogue (27a) Not specified 547-555 nm Not specified, but noted as high nih.gov

Intramolecular and Intermolecular Interactions affecting Optical/Electrical Properties

Precursors for Polymers

4-Nitrobenzenesulfonamides are valuable intermediates in polymer chemistry, particularly in solid-phase synthesis. sci-hub.se Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 4-nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. sci-hub.seresearchgate.net This methodology allows for the construction of diverse molecular scaffolds attached to a solid support. sci-hub.se

The 4-nitrobenzenesulfonyl group can be used in several ways:

As a protective/activating group for the selective alkylation of amines (Fukuyama alkylation), followed by cleavage from the polymer support. imtm.cz

As an integral building block of the final molecule after a previous alkylation step. imtm.cz

As a building block without prior alkylation. imtm.cz

This versatility enables the synthesis of complex molecules like peptoids and trisubstituted benzo Current time information in Bangalore, IN.biosynth.comdiazepin-5-one derivatives on a solid phase. sci-hub.se Furthermore, derivatives can be incorporated into slow-release depot formulations by being dispersed or encapsulated in biodegradable polymers like polylactic acid/polyglycolic acid. google.com

Catalysis (e.g., Solid Acid Alkylation Catalysts)

In the field of catalysis, this compound serves as a crucial starting material for creating advanced catalytic systems. etsu.edu It is used as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, a process for synthesizing chiral aziridines. sigmaaldrich.com Its derivatives are also key to developing solid acid catalysts designed to replace hazardous liquid acids like hydrofluoric and sulfuric acid in industrial processes such as petroleum alkylation. etsu.edu

A significant application is the synthesis of diazonium PFSI zwitterions, which can be chemically grafted onto silica (B1680970) nanoparticles to create an environmentally friendly solid alkylation catalyst. etsu.edu The synthesis is a multi-step process that begins with this compound. etsu.edu

Table 2: Synthetic Route for Diazonium PFSI Zwitterions from this compound

Step Reaction Description Source
1 Ammonolysis 4-Nitrobenzenesulfonyl chloride reacts with ammonium (B1175870) hydroxide (B78521) to produce the starting material, this compound. etsu.edu
2 Coupling Reaction A base-catalyzed coupling reaction is performed between this compound and a perfluoroalkane sulfonyl fluoride (B91410) (e.g., nonafluorobutane sulfonyl fluoride) under a nitrogen atmosphere. etsu.edu
3 Reduction The nitro group (NO₂) on the coupling product is reduced to an amino group (NH₂). etsu.edu

This zwitterionic compound contains the necessary components—a diazonium group for grafting onto a support and a highly acidic sulfonimide moiety for catalysis—to create a stable and active solid acid catalyst. etsu.eduscispace.com

Environmental Considerations and Degradation Studies

Environmental Fate and Persistence of Sulfonamide Compounds

Sulfonamides are a class of synthetic antimicrobial agents that have been widely used in both human and veterinary medicine. rupahealth.comnih.gov A significant portion, up to 90%, of these compounds is often excreted unchanged from the body of animals due to poor absorption in the gut. mdpi.com This leads to their introduction into the environment, primarily through the application of animal manure and slurries as agricultural fertilizers. mdpi.com Consequently, sulfonamides and their metabolites are frequently detected in various environmental compartments, including soil, surface water, and groundwater. mdpi.comresearchgate.net Their presence in the environment is a growing concern due to their potential to persist, spread, and contribute to the development of antibiotic resistance. researchgate.netuminho.pt The environmental fate of these compounds is governed by processes such as adsorption to soil particles and various degradation pathways. mdpi.comnih.gov

While some biodegradation can occur under specific conditions, it is often slow and incomplete. researchgate.net For example, after a 28-day period in the presence of an activated sludge suspension, the concentration of sulfadiazine (B1682646) decreased by only 15 ± 7%, indicating it is practically non-biodegradable under these conditions. mdpi.com In contrast, sulfamethoxazole (B1682508) showed a more significant, yet still incomplete, reduction of 66 ± 7% under the same conditions. mdpi.com The slow degradation rates mean that these compounds can persist in aquatic systems for extended periods, leading to their continuous presence in water bodies. researchgate.net The sulfanilamide (B372717) core structure itself is expected to degrade very slowly in water. researchgate.net

When sulfonamides do degrade in the environment, they form a variety of transformation products (TPs). nih.govresearchgate.net The transformation pathways are often similar across the sulfonamide class due to their homologous chemical structures. nih.govresearchgate.net Common degradation reactions include hydroxylation, acetylation, deamination, desulfonation, and cleavage of the S-N bond. mdpi.comresearchgate.netmdpi.com

In biotransformation experiments with activated sludge, acetylation has been identified as a predominant transformation pathway for sulfonamides. researchgate.net For example, studies on sulfamethoxazole (SMX) have identified numerous TPs. Photocatalytic degradation can lead to products formed by the hydrolysis of the amide group and hydroxylation. mdpi.com Subsequent biological processes can lead to further transformations, including the formation of acylated derivatives. mdpi.com Advanced oxidation processes (AOPs) on sulfadoxine (B1681781) (SDX) have been shown to produce TPs through mechanisms like bond cleavage, hydroxylation, and desulfonation. mdpi.com It is noteworthy that some derivative TPs of sulfamethoxazole have been shown to retain antibiotic activity, highlighting the importance of understanding these degradation pathways for a comprehensive environmental risk assessment. researchgate.net

Table 1: Examples of Sulfonamide Transformation Mechanisms and Products

Transformation MechanismParent Compound ExampleResulting Transformation Product(s) (TPs)
Acetylation Sulfamethoxazole, SulfapyridineAcetylated forms (e.g., N4-acetyl-sulfamethoxazole) researchgate.net
Hydroxylation Sulfamethoxazole, SulfadoxineHydroxylated derivatives (e.g., OH-SMX) mdpi.commdpi.com
Bond Cleavage (S-N) SulfadoxineTP156, TP142, TP132 mdpi.com
Deamination SulfamethoxazoleDesamino-SMX researchgate.net

Stability and Non-Biodegradability in Aquatic Systems

Detection and Monitoring in Environmental Compartments

Given their persistence and potential for negative impacts, the detection and monitoring of sulfonamides in the environment are crucial. These compounds have been detected in a wide range of environmental matrices, including agricultural soils, wastewater, surface water, and groundwater. uminho.ptnih.govresearchgate.net Concentrations can range from nanograms per liter in surface waters to micrograms per liter in wastewater. mdpi.com

Advanced analytical techniques are required for the detection and quantification of these compounds at environmentally relevant concentrations. High-performance liquid chromatography (HPLC) is a commonly used method for analyzing sulfonamides in environmental samples. researchgate.net For more comprehensive screening, especially for identifying unknown transformation products, high-resolution mass spectrometry (HRMS) techniques like liquid chromatography/quadrupole time-of-flight (LC/QTOF) mass spectrometry are employed. nih.govdiva-portal.org These powerful tools allow for "suspect screening," where samples are analyzed for a list of predicted potential TPs based on known transformation reactions. nih.gov Biosensors are also emerging as tools for monitoring environmental pollution, capable of detecting toxic elements and specific biomolecules. researchgate.net

Resistance Development in Bacteria related to Sulfonamides

The widespread presence of sulfonamides in the environment is a significant driver for the development and spread of antibiotic resistance in bacteria. rupahealth.comnih.gov Bacterial resistance to sulfonamides is primarily mediated by two main mechanisms: the acquisition of specific resistance genes and mutations in the target enzyme. rupahealth.comoup.com

The most common mechanism is the acquisition of sulfonamide resistance genes, namely sul1, sul2, sul3, and the more recently discovered sul4. rupahealth.comfrontiersin.org These genes encode for alternative, drug-resistant forms of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is the target of sulfonamide antibiotics. rupahealth.comspringernature.com This resistant DHPS enzyme has a low affinity for sulfonamides but can still efficiently carry out its normal function of synthesizing dihydrofolic acid, a crucial step in the folic acid pathway necessary for bacterial DNA synthesis. rupahealth.comfrontiersin.org These sul genes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacteria (horizontal gene transfer), contributing to the rapid dissemination of resistance. rupahealth.comoup.com The sul1 gene, in particular, is frequently linked with other resistance genes in transposons. oup.com

The second mechanism involves mutations in the bacterial chromosome, specifically in the folP gene, which is the native gene encoding the DHPS enzyme. rupahealth.com These mutations lead to amino acid substitutions in the enzyme's active site, reducing its binding affinity for sulfonamides while preserving its function with its natural substrate, para-aminobenzoic acid (pABA). rupahealth.com Bacteria can employ either or both of these strategies—endogenous vertical evolution through mutation or exogenous horizontal evolution through gene transfer—to develop resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-nitrobenzenesulfonamide in laboratory settings?

  • Methodology : A common approach involves sulfonylation of nitrobenzene derivatives. For example, 4-nitrobenzenesulfonyl chloride (prepared via chlorosulfonation of nitrobenzene) is reacted with ammonia under controlled conditions. Purification is typically achieved via recrystallization using solvents like ethanol or methanol to yield high-purity this compound .
  • Key Considerations : Monitor reaction temperature (exothermic sulfonation) and stoichiometric ratios to minimize byproducts (e.g., disulfonates).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Assess purity (>98% area% by reverse-phase chromatography) .
  • NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., aromatic protons at δ 8.2–8.4 ppm, sulfonamide NH₂ at δ 6.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry using programs like SHELXL for small-molecule refinement .
    • Validation : Cross-reference melting point data (178–183°C) with literature .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Example : Ames II test results indicate mutagenic potential for nitrobenzenesulfonamide-containing analgesics , while other studies highlight antimicrobial activity.
  • Methodological Solutions :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., bacterial strain, S9 metabolic activation).
  • Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., nitro position) to isolate bioactive moieties .
  • Meta-Analysis : Evaluate publication bias or methodological variability (e.g., solvent effects in toxicity assays).

Q. How can mechanistic insights into this compound’s role in catalysis be elucidated?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates under varying pH or temperature to identify rate-determining steps.
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled ammonia to trace sulfonamide formation pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states in sulfonation reactions .
    • Applications : The sulfonamide group’s electron-withdrawing properties enhance electrophilic substitution in aromatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.